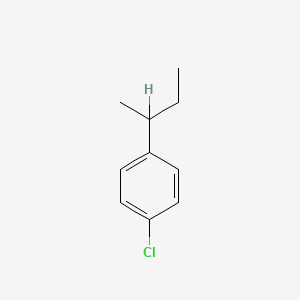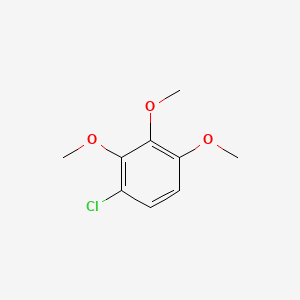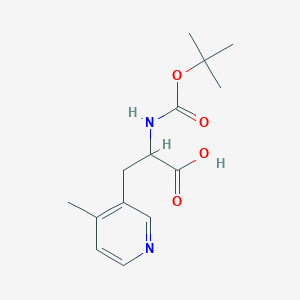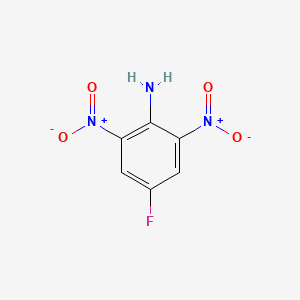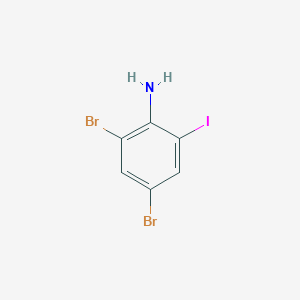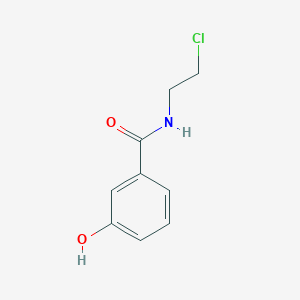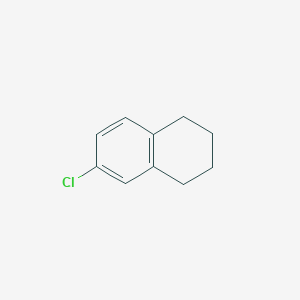
6-Chloro-1,2,3,4-tetrahydronaphthalene
描述
6-Chloro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H11Cl. It is a derivative of tetrahydronaphthalene, where one hydrogen atom is replaced by a chlorine atom at the sixth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions
6-Chloro-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 6-chloronaphthalene. This process typically involves the use of a nickel catalyst under high pressure and temperature conditions. The hydrogenation reaction converts the aromatic naphthalene ring into a partially saturated tetrahydronaphthalene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar hydrogenation process but on a larger scale. The reaction is carried out in a hydrogenation reactor, where 6-chloronaphthalene is exposed to hydrogen gas in the presence of a nickel catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions
6-Chloro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloronaphthalene.
Reduction: Further hydrogenation can convert it into 6-chlorodecalin.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a nickel or palladium catalyst is typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: 6-Chloronaphthalene
Reduction: 6-Chlorodecalin
Substitution: Various substituted tetrahydronaphthalenes depending on the nucleophile used.
科学研究应用
6-Chloro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving chlorinated aromatic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-chloro-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. The chlorine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, the tetrahydronaphthalene ring structure allows for interactions with biological molecules, potentially affecting biological pathways and processes.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: The parent compound without the chlorine substitution.
6-Chloronaphthalene: The fully aromatic version of the compound.
6-Chlorodecalin: The fully hydrogenated version of the compound.
Uniqueness
6-Chloro-1,2,3,4-tetrahydronaphthalene is unique due to its partially saturated ring structure combined with a chlorine substituent. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
6-chloro-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGSSYDNCMYGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


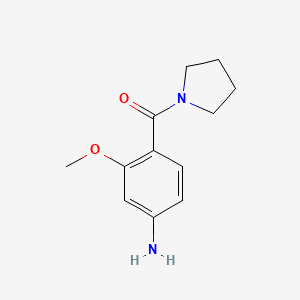
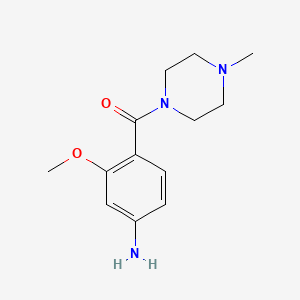
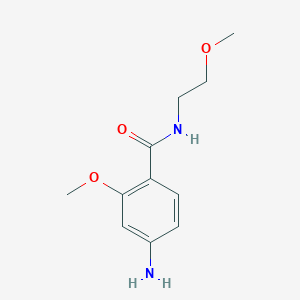
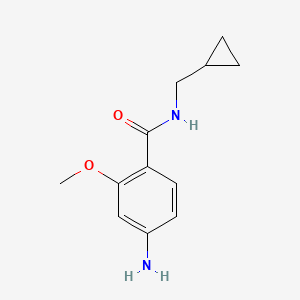
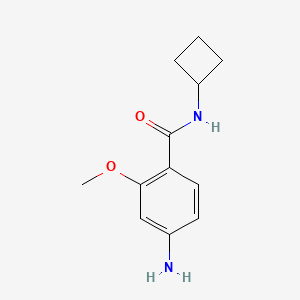
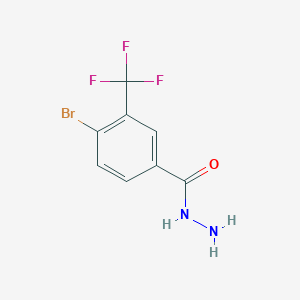
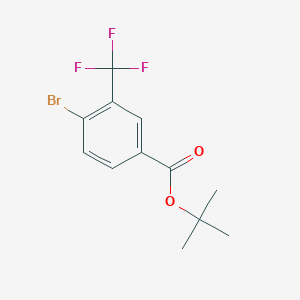
![3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]-](/img/structure/B7936582.png)
